molecular formula C16H21NO4 B10828080 5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate

5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate

Cat. No.: B10828080
M. Wt: 291.34 g/mol
InChI Key: PTVDTLVLQXSSEC-UHFFFAOYSA-N
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Description

5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate is a synthetic compound known for its potent inhibitory effects on N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of fatty acid ethanolamides. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of pain and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and reaction conditions to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various carbamate derivatives with different functional groups .

Mechanism of Action

The primary mechanism of action of 5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate involves the inhibition of N-acylethanolamine acid amidase (NAAA). By inhibiting NAAA, the compound prevents the degradation of fatty acid ethanolamides such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). This leads to increased levels of these lipid signaling molecules, which exert anti-inflammatory and analgesic effects through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate

InChI

InChI=1S/C16H21NO4/c1-12-14(15(18)21-12)17-16(19)20-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)

InChI Key

PTVDTLVLQXSSEC-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2

Origin of Product

United States

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